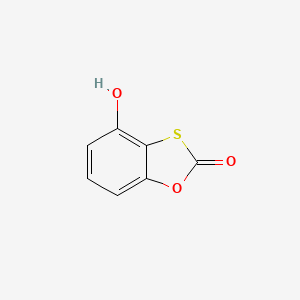

4-Hydroxy-1,3-(2H)-benzoxathiol-2-one

Description

4-Hydroxy-1,3-(2H)-benzoxathiol-2-one is a bicyclic heterocyclic compound featuring a benzoxathiolone core. This structure comprises a benzene ring fused with a 1,3-oxathiol-2-one ring, where the sulfur and oxygen atoms are positioned at the 1- and 3-positions, respectively.

Properties

CAS No. |

95-18-1 |

|---|---|

Molecular Formula |

C7H4O3S |

Molecular Weight |

168.17 g/mol |

IUPAC Name |

4-hydroxy-1,3-benzoxathiol-2-one |

InChI |

InChI=1S/C7H4O3S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3,8H |

InChI Key |

NPSJCZBBMWLOLH-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1)OC(=O)S2)O |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=O)S2)O |

Other CAS No. |

95-18-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazine Derivatives

Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (analogous to 4-Hydroxy-1,3-(2H)-benzoxathiol-2-one but with a sulfonyl group) exhibits distinct synthetic challenges. Substitution reactions on benzothiazines often yield isomer mixtures due to competing reaction centers (e.g., alkylation or halogenation), complicating purification and structural validation . In contrast, 4-Hydroxy-1,3-(2H)-benzoxathiol-2-one’s oxathiolone ring may offer more predictable reactivity at the 4-hydroxy position, as seen in its successful electrophilic trifluoromethylthiolation to form 5-SCF₃ derivatives under acidic conditions .

Benzoxathiolone Derivatives

6-Hydroxy-1,3-benzoxathiol-2-one (a positional isomer) demonstrates higher electrophilic reactivity at the 6-position, leading to selective substitution. For example, trifluoromethylthiolation of 6-hydroxy-1,3-benzoxathiol-2-one yields 5-SCF₃ derivatives in high yields, whereas 4-Hydroxy-1,3-(2H)-benzoxathiol-2-one’s substitution patterns remain less explored .

Benzoxazolone Derivatives

4-Acetyl-2(3H)-benzoxazolone shares a similar bicyclic framework but replaces sulfur with a nitrogen atom. This substitution alters electronic properties and biological activity. For instance, benzoxazolones are often associated with antimicrobial and antitumor activities, whereas benzoxathiolones are less studied in these contexts .

α-Glucosidase Inhibition

However, structurally related 1,2-benzothiazine derivatives (e.g., compound 12a) exhibit potent activity (IC₅₀ = 18.25 µM), outperforming the standard drug acarbose (IC₅₀ = 58.8 µM). Key interactions with enzyme residues (Asp203, His600) suggest that the hydroxyl and sulfonyl groups in benzothiazines enhance binding affinity .

Structural and Electronic Features

Ring Puckering and Planarity

The oxathiolone ring in 4-Hydroxy-1,3-(2H)-benzoxathiol-2-one is likely nonplanar, similar to other monocyclic systems. General puckering coordinates (amplitude q, phase angle φ) could describe its conformation, though crystallographic data are lacking .

Electrophilic Reactivity

The 4-hydroxy group acts as a directing group, enabling regioselective substitution. For example, trifluoromethylthiolation occurs at the 5-position in 6-hydroxy analogs, suggesting analogous behavior in 4-hydroxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.